
4H-1-Benzopyran-4-one, 6,8-dichloro-2-(2-methylphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone family This compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, an o-tolyl group at the 2nd position, and a chromen-4-one core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichlorochromone and o-toluidine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired chromenone derivative.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.
化学反应分析
Types of Reactions
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone or other reduced forms.
Substitution: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives.
科学研究应用
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound is explored for its use in the development of organic semiconductors and light-emitting materials.
Biological Studies: It is used as a probe to study enzyme mechanisms and interactions with biological macromolecules.
Industrial Applications: The compound is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer research, it is known to interfere with signaling pathways that regulate cell growth and apoptosis.
相似化合物的比较
Similar Compounds
6,8-Dichloro-4H-chromen-4-one: Lacks the o-tolyl group, which may affect its biological activity and chemical properties.
2-(o-tolyl)-4H-chromen-4-one: Does not have chlorine atoms, which can influence its reactivity and interactions with biological targets.
6,8-Dichloro-2-phenyl-4H-chromen-4-one: Similar structure but with a phenyl group instead of an o-tolyl group, leading to differences in steric and electronic effects.
Uniqueness
6,8-Dichloro-2-(o-tolyl)-4H-chromen-4-one is unique due to the presence of both chlorine atoms and the o-tolyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
88952-99-2 |
|---|---|
分子式 |
C16H10Cl2O2 |
分子量 |
305.2 g/mol |
IUPAC 名称 |
6,8-dichloro-2-(2-methylphenyl)chromen-4-one |
InChI |
InChI=1S/C16H10Cl2O2/c1-9-4-2-3-5-11(9)15-8-14(19)12-6-10(17)7-13(18)16(12)20-15/h2-8H,1H3 |
InChI 键 |
ILYZBTABABCASF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C(=CC(=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


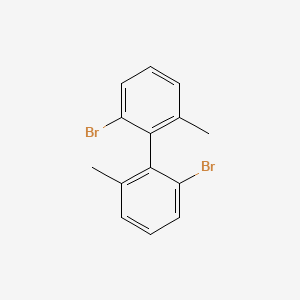
![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)
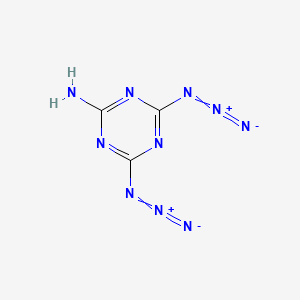
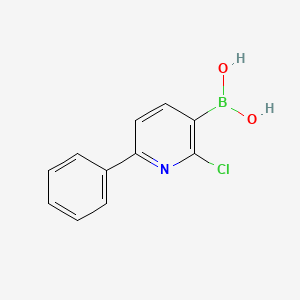
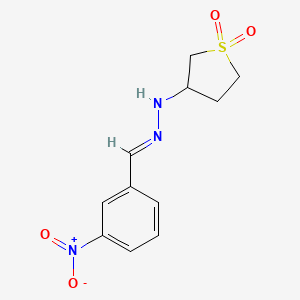

![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
![Silane, [2-(cyclohexenyl)ethyl]triethoxy-](/img/structure/B14145767.png)
![1-[3-(4-Methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B14145768.png)
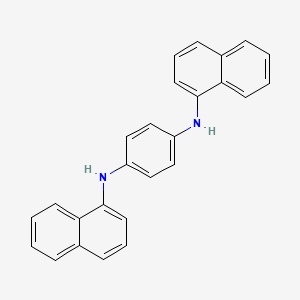
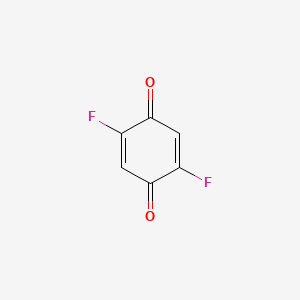
![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-3-phenyl-propionamide](/img/structure/B14145780.png)

![2-{[(4-bromophenyl)amino]methyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B14145793.png)
